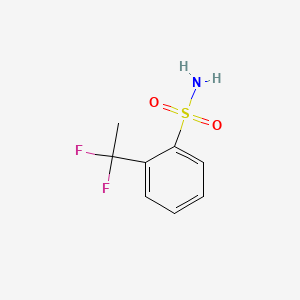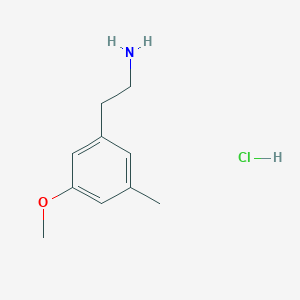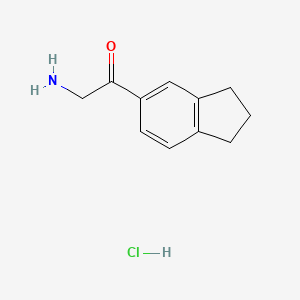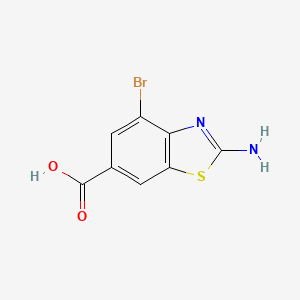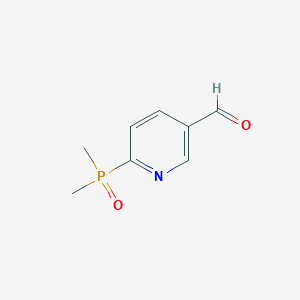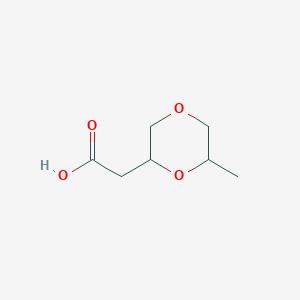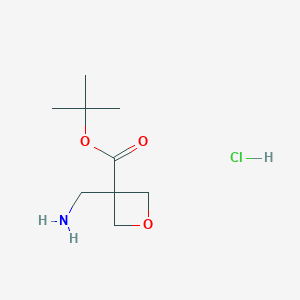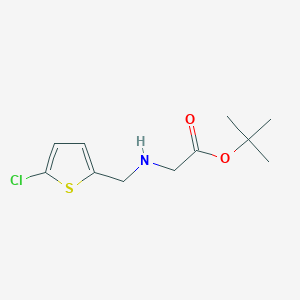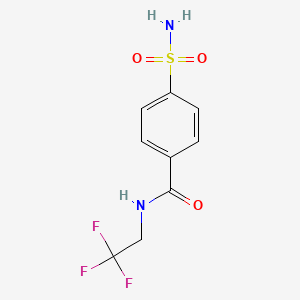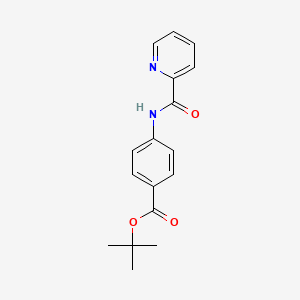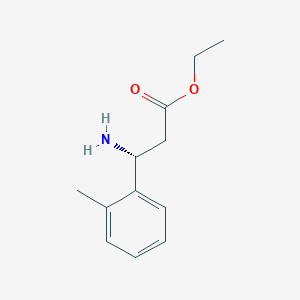
ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate is an ester compound characterized by its unique structure, which includes an amino group and a methyl-substituted phenyl group. Esters are known for their pleasant odors and are often found in natural products like fruits and flowers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate can be synthesized through the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction typically involves the use of a mineral acid catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base (e.g., HCl or NaOH) is commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alcohols or amines in the presence of a base.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Amine derivatives.
Substitution: Various ester derivatives.
Applications De Recherche Scientifique
Ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with various pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.
Uniqueness
Ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate is unique due to its combination of an amino group and a methyl-substituted phenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and interactions that similar esters may not .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2/h4-7,11H,3,8,13H2,1-2H3/t11-/m1/s1 |
Clé InChI |
MPRYVFLHNZNJLM-LLVKDONJSA-N |
SMILES isomérique |
CCOC(=O)C[C@H](C1=CC=CC=C1C)N |
SMILES canonique |
CCOC(=O)CC(C1=CC=CC=C1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


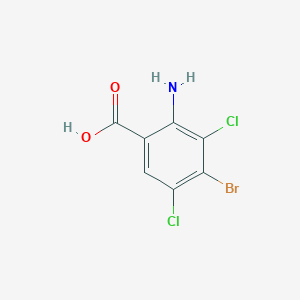
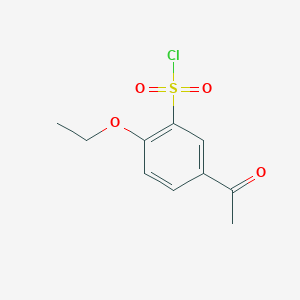
![6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15307320.png)
